molecular formula C12H14O4 B13533000 2-[4-(Methoxycarbonyl)phenyl]-2-methylpropanoic acid

2-[4-(Methoxycarbonyl)phenyl]-2-methylpropanoic acid

Cat. No.: B13533000
M. Wt: 222.24 g/mol
InChI Key: GLMTZVOJDOHLCK-UHFFFAOYSA-N
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Description

2-[4-(Methoxycarbonyl)phenyl]-2-methylpropanoic acid is an organic compound with the molecular formula C11H12O4 It is a derivative of phenylpropanoic acid, where the phenyl ring is substituted with a methoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Methoxycarbonyl)phenyl]-2-methylpropanoic acid typically involves the esterification of 4-(methoxycarbonyl)benzoic acid with isobutyric acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is refluxed, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also reduces the risk of human error and improves safety.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Methoxycarbonyl)phenyl]-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the methoxycarbonyl group can yield the corresponding alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: 4-(Methoxycarbonyl)benzoic acid.

    Reduction: 4-(Methoxycarbonyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-[4-(Methoxycarbonyl)phenyl]-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-(Methoxycarbonyl)phenyl]-2-methylpropanoic acid involves its interaction with specific molecular targets. The methoxycarbonyl group can undergo hydrolysis to form the corresponding carboxylic acid, which can then interact with enzymes or receptors. The phenyl ring can participate in π-π interactions with aromatic amino acids in proteins, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methoxycarbonyl)benzoic acid
  • 4-(Methoxycarbonyl)benzyl alcohol
  • 4-(Methoxycarbonyl)phenylboronic acid

Uniqueness

2-[4-(Methoxycarbonyl)phenyl]-2-methylpropanoic acid is unique due to its combination of a methoxycarbonyl group and a phenylpropanoic acid backbone. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

2-(4-methoxycarbonylphenyl)-2-methylpropanoic acid

InChI

InChI=1S/C12H14O4/c1-12(2,11(14)15)9-6-4-8(5-7-9)10(13)16-3/h4-7H,1-3H3,(H,14,15)

InChI Key

GLMTZVOJDOHLCK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C(=O)OC)C(=O)O

Origin of Product

United States

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